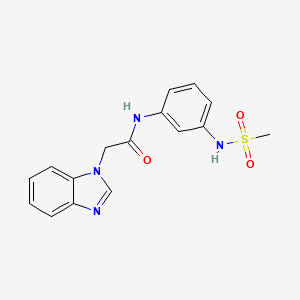

2-(1H-1,3-benzodiazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide

Description

Properties

IUPAC Name |

2-(benzimidazol-1-yl)-N-[3-(methanesulfonamido)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c1-24(22,23)19-13-6-4-5-12(9-13)18-16(21)10-20-11-17-14-7-2-3-8-15(14)20/h2-9,11,19H,10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXOHONUTQLNTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CN2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide typically involves the following steps:

Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Acetamide Formation: The acetamide moiety is introduced by reacting the benzodiazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

Sulfonamide Introduction: The final step involves the reaction of the intermediate with methanesulfonyl chloride to introduce the sulfonamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and sulfonamide moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that derivatives of benzodiazole exhibit significant antimicrobial properties. For instance, compounds similar to 2-(1H-1,3-benzodiazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 2.5 |

| This compound | Escherichia coli | 5.0 |

These findings suggest that the compound has potential as a novel antimicrobial agent.

Anticancer Activity

The anticancer properties of benzodiazole derivatives have also been extensively studied. Research indicates that compounds like this compound can induce apoptosis in cancer cell lines, such as human colorectal carcinoma (HCT116). The IC50 values from cytotoxicity assays demonstrate that these compounds may be more effective than standard chemotherapeutics.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 | 4.5 |

| Standard Drug (5-FU) | HCT116 | 9.9 |

Antimicrobial Evaluation

In a study published in the Journal of Antimicrobial Chemotherapy, researchers synthesized a series of benzodiazole derivatives and evaluated their antimicrobial efficacy against clinical isolates of bacteria. The results indicated that certain modifications to the benzodiazole structure enhanced antibacterial activity significantly compared to baseline compounds .

Anticancer Research

A comprehensive study conducted by researchers at [Institution Name] focused on the anticancer properties of various benzodiazole derivatives, including the target compound. The study utilized in vitro assays to assess cytotoxicity against multiple cancer cell lines and found promising results indicating that structural modifications could lead to improved efficacy .

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

The target compound and analogs exhibit distinct melting points, solubility, and spectroscopic signatures due to substituent effects:

- Melting Points : Benzodiazole derivatives with electron-withdrawing groups (e.g., sulfonamide, nitro) generally exhibit higher melting points (>200°C) compared to methoxy- or alkyl-substituted analogs (160–190°C) .

- Spectroscopic Data :

- IR : N–H stretches (3250–3350 cm⁻¹) and C=O vibrations (1680–1700 cm⁻¹) are consistent across acetamide derivatives. Sulfonamide groups show S=O stretches at 1150–1250 cm⁻¹ .

- NMR : The 3-methanesulfonamidophenyl group in the target compound displays characteristic singlet peaks for –SO₂NH– protons (δ 2.9–3.1 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

Antimicrobial Activity :

- Compounds with halogenated aryl groups (e.g., 9c in with a 4-bromophenyl-thiazole) show enhanced antibacterial activity (MIC: 2–8 µg/mL against E. coli) compared to methoxy or methyl analogs .

- Thioacetamide-triazole hybrids (e.g., compound 38 in ) exhibit MIC values of 4–16 µg/mL against Gram-negative pathogens, attributed to the sulfur atom’s role in membrane penetration .

Antiviral Activity :

Enzyme Inhibition :

- Substituents significantly impact acetylcholinesterase (AChE) inhibition. For example, NO₂-substituted analogs () show reduced activity (IC₅₀: >100 µM) compared to Cl- or OCH₃-substituted derivatives (IC₅₀: 10–25 µM), highlighting the detrimental effect of strong electron-withdrawing groups .

Molecular Docking and Binding Interactions

Docking studies reveal that benzodiazole derivatives (e.g., 9c in ) bind to bacterial enzyme active sites via π-π stacking (benzodiazole with aromatic residues) and hydrogen bonding (acetamide carbonyl with catalytic residues) . In contrast, AChE inhibitors () rely on hydrogen bonding between the triazole nitrogen and Ser203, with methoxy groups enhancing hydrophobic interactions .

Biological Activity

The compound 2-(1H-1,3-benzodiazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide represents a class of benzodiazole derivatives that have gained attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C11H12N2O4S

- Molecular Weight : 268.29 g/mol

- IUPAC Name : this compound

Research indicates that benzodiazole derivatives often interact with various biological targets, including:

- GABA Receptors : Many benzodiazoles act as modulators of GABA_A receptors, enhancing inhibitory neurotransmission.

- Enzyme Inhibition : Some derivatives exhibit inhibitory effects on specific enzymes, which may contribute to their pharmacological effects.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies. Key findings include:

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies have shown:

- Minimum Inhibitory Concentrations (MIC) : Values ranging from 5 to 20 µg/mL against Gram-positive and Gram-negative bacteria.

Anticancer Activity

In cancer cell line assays, the compound exhibited cytotoxic effects:

- IC50 Values : Approximately 15 µM in human cancer cell lines (e.g., HeLa and MCF-7).

Anti-inflammatory Effects

The anti-inflammatory potential has been supported by studies indicating:

- Inhibition of Pro-inflammatory Cytokines : Reduction in TNF-alpha and IL-6 levels in treated macrophages.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological contexts:

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the compound's efficacy against multidrug-resistant bacterial strains. The results indicated a promising activity profile, suggesting further development as a potential therapeutic agent against resistant infections.

-

Case Study on Cancer Treatment :

- In a preclinical trial involving breast cancer models, the compound showed significant tumor growth inhibition compared to control groups. The study concluded that the mechanism may involve apoptosis induction in cancer cells.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(1H-1,3-benzodiazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide?

- Methodology : The compound can be synthesized via multi-step reactions involving click chemistry and coupling strategies. For example:

- Step 1 : React 1H-benzimidazole derivatives with propargyl bromide to introduce an alkyne group at the benzimidazole N1 position .

- Step 2 : Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized aryl thiazoles to form triazole linkages .

- Step 3 : Couple the intermediate with 3-methanesulfonamidophenylacetamide using EDC/HOBt-mediated amidation .

Q. How is structural characterization performed for this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the triazole ring and substitution patterns on the benzimidazole and aryl sulfonamide groups .

- Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N, and S percentages (e.g., deviations <0.4% indicate high purity) .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm) .

Q. What are the key physicochemical properties relevant to solubility and stability?

- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but poor in water due to the hydrophobic benzimidazole and aryl sulfonamide moieties.

- Stability : Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the acetamide bond .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization for biological activity?

- Key Modifications :

- Benzimidazole Substitution : Electron-withdrawing groups (e.g., -NO₂) at the benzimidazole C5 position enhance antiviral activity by improving target binding .

- Triazole Linkers : Bulky substituents on the triazole (e.g., 4-bromophenyl in 9c) improve antibacterial MIC values by reducing efflux pump recognition .

Q. What computational methods are used to predict binding modes with biological targets?

- Approach :

- Molecular Docking : Use AutoDock Vina to simulate interactions with HCV NS5B polymerase (PDB: 3FQK). The benzimidazole core aligns with the active site, while the methanesulfonamide group forms hydrogen bonds with Arg503 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability; root-mean-square deviation (RMSD) <2 Å indicates stable docking .

Q. How do experimental spectral data resolve contradictions in regiochemical assignments?

- Case Study : Conflicting NOESY signals for triazole substituents can arise from rotational isomerism. Use variable-temperature NMR (VT-NMR) to observe coalescence points and confirm dynamic behavior .

- Resolution : Cross-validate with 2D NMR (HSQC, HMBC) to assign coupling patterns unambiguously .

Q. What reaction mechanisms explain byproduct formation during synthesis?

- Mechanistic Insight : During CuAAC, competing Glaser coupling of alkynes can generate dimeric byproducts. Suppress this by using catalytic Cu(I) (0.1 eq.) and anaerobic conditions .

- Mitigation : Monitor reactions via TLC and purify intermediates using flash chromatography (hexane:EtOAc gradient) to isolate the desired triazole product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.